![molecular formula C19H14N2OS B5726349 3-benzyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5726349.png)
3-benzyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
3-benzyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the thienopyrimidine class of compounds and has been studied for its various biological activities.
Scientific Research Applications
Corrosion Inhibition
Pyrimidine derivatives, including those structurally related to 3-benzyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one, have been studied for their corrosion inhibition properties. A study by Hou et al. (2019) showed that certain pyrimidine derivatives act as corrosion inhibitors for mild steel in acidic solutions, demonstrating their potential application in protecting metals from corrosion (Hou et al., 2019).
Antioxidant and Enzyme Inhibition
Pyrido[1,2-a]pyrimidin-4-one derivatives, which are structurally similar to the compound , have exhibited significant antioxidant properties. In addition, they have been tested as aldose reductase inhibitors, demonstrating activity in the micromolar/submicromolar range (La Motta et al., 2007).
Antimicrobial Activity
6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones, related to the compound , have shown antimicrobial activity against certain strains of Escherichia coli, Proteus vulgaris, Pseudomonas aeruginosa, and the Candida albicans fungi (Vlasov et al., 2015).
Synthesis and Chemical Properties
Research has focused on the synthesis and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones. Studies have explored various methods and conditions for synthesizing these compounds, highlighting their chemical versatility and potential for various applications (Ding et al., 2003).
Apoptosis Induction in Cancer Research
4-Anilino-N-methylthieno[2,3-d]pyrimidines have been identified as potent apoptosis inducers, making them relevant in cancer research. Compounds in this class were found to induce apoptosis through inhibition of tubulin polymerization in cancer cells (Kemnitzer et al., 2009).
Dual Enzyme Inhibition in Antifolate Therapies
Certain thieno[2,3-d]pyrimidine antifolates have shown potent inhibition of both thymidylate synthase and dihydrofolate reductase, two key enzymes in the folate pathway. These dual inhibitors have potential applications in cancer therapy (Gangjee et al., 2008).
properties
IUPAC Name |
3-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c22-19-16-11-17(15-9-5-2-6-10-15)23-18(16)20-13-21(19)12-14-7-3-1-4-8-14/h1-11,13H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNOQIDBIAEENJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(S3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-6-phenylthieno[2,3-d]pyrimidin-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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